5-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
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Overview
Description
5-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine typically involves multi-step reactions starting from simpler thiazole derivatives. One common method involves the reaction of 2-aminothiazole with ethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated thiazole derivatives.
Scientific Research Applications
5-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new drugs for treating bacterial and fungal infections.
Industry: Utilized in the production of dyes and pigments due to its stable ring structure
Mechanism of Action
The mechanism of action of 5-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine involves the inhibition of key enzymes in microbial cells. It targets the synthesis of essential proteins and nucleic acids, leading to cell death. The compound interacts with the microbial cell membrane, causing disruption and increased permeability .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another thiazole derivative with antimicrobial properties.
Ritonavir: A thiazole-containing antiretroviral drug.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
5-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine is unique due to its dual thiazole rings, which enhance its biological activity and stability. This structural feature distinguishes it from other thiazole derivatives and contributes to its potent antimicrobial effects .
Properties
IUPAC Name |
5-[2-(2-ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-3-20-12-7-5-4-6-10(12)18-15-19-11(8-21-15)13-9(2)17-14(16)22-13/h4-8H,3H2,1-2H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZZZZMYFSPIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C(S3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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